molecular formula C7H8BrN3O B8410533 1-(4-Bromophenyl)semicarbazide

1-(4-Bromophenyl)semicarbazide

Cat. No. B8410533
M. Wt: 230.06 g/mol
InChI Key: NWGBWXXHDZOQKA-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

A solution of 1-(4-bromophenyl)hydrazine hydrochloride (25 g, 110 mmol) and KOCN (0.73 g, 9.0 mmol) in water (500 mL) was stirred overnight at 40° C., and allowed to cool to rt. The solids formed were collected by filtration to obtain compound 52a as a grey solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C7H8BrN3O: 230.0 (M+H). Found 230.2.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.[O:11]([C:13]#[N:14])[K]>O>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:13]([NH2:14])=[O:11])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
0.73 g
Type
reactant
Smiles
O([K])C#N
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.